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Compound of Interest

Compound Name: 2-Methoxybenzamide

Cat. No.: B150088 Get Quote

This guide provides a comparative overview of the biological activity of 2-Methoxybenzamide
and its derivatives across various cell lines, supported by experimental data from recent

studies. The focus is on its role as an inhibitor of the Hedgehog signaling pathway and as a

general antiproliferative agent, with comparisons to established alternative compounds.

Executive Summary
2-Methoxybenzamide serves as a core scaffold for a new class of potent inhibitors targeting

critical cellular pathways implicated in cancer and inflammation. Derivatives of this compound

have demonstrated significant efficacy in inhibiting the Hedgehog (Hh) signaling pathway by

targeting the Smoothened (Smo) receptor.[1][2][3] Furthermore, related benzamide structures

show broad-spectrum antiproliferative effects against various cancer cell lines and can also act

as inhibitors of the NLRP3 inflammasome.[4][5][6] This guide cross-validates these activities by

presenting quantitative data from different cell line models and comparing performance against

benchmark inhibitors like Vismodegib and Doxorubicin.

Data Presentation
Table 1: Hedgehog Pathway Inhibition by 2-
Methoxybenzamide Derivatives
Derivatives of 2-methoxybenzamide have been synthesized and evaluated as inhibitors of the

Hedgehog signaling pathway. Their potency is often measured using Gli-luciferase reporter

assays in NIH3T3 cells. Compound 21, a novel 2-methoxybenzamide derivative, shows
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significantly higher potency compared to the lead compound (SANT-2) and is comparable to

the FDA-approved drug Vismodegib.[1][2][7] It also demonstrates strong antiproliferative action

in the medulloblastoma cell line Daoy, which has a constitutively active Hh pathway.[1][3]

Compound/Alt
ernative

Cell Line Assay Type IC₅₀ (μM) Reference

Compound 21 NIH3T3-Gli-Luc
Gli-Luciferase

Reporter
0.03 ± 0.01 [1]

Compound 21 Daoy
Cell Viability

(48h)
~1.0 (28% inhib.) [1][7]

Vismodegib

(Control)
NIH3T3-Gli-Luc

Gli-Luciferase

Reporter
0.02 ± 0.01 [1]

Vismodegib

(Control)
Daoy

Cell Viability

(48h)

~1.0 (>50%

inhib.)
[1][7]

SANT-2 (Lead

Cmpd.)
NIH3T3-Gli-Luc

Gli-Luciferase

Reporter
0.18 ± 0.04 [1]

Compound 17 NIH3T3-Gli-Luc
Gli-Luciferase

Reporter
0.12 ± 0.06 [3]

Note: IC₅₀ values are presented as mean ± standard deviation where available. Cell viability for

Daoy cells is presented as the concentration at which significant inhibition was observed.

Table 2: Antiproliferative Activity of Benzamide
Derivatives in Cancer Cell Lines
A study of novel N-benzimidazole benzamide derivatives, which share structural similarities,

evaluated their antiproliferative effects across a panel of human cancer cell lines and one non-

cancerous cell line.[4][6] The results, measured as the concentration required for 50% inhibition

(IC₅₀), are compared with standard chemotherapeutic agents Doxorubicin and Etoposide.[4]
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Compound/
Alternative

H460 (Lung)
IC₅₀ (μM)

HCT 116
(Colorectal)
IC₅₀ (μM)

MCF-7
(Breast)
IC₅₀ (μM)

HEK 293
(Non-
cancerous)
IC₅₀ (μM)

Reference

Compound

10
4.4 2.2 2.9 4.4 [4]

Compound

11
>10 3.7 1.2 5.3 [4]

Compound

12
>10 >10 3.1 >10 [4]

Compound

35
>10 >10 8.7 >10 [6]

Compound

36
>10 >10 4.8 >10 [4]

Doxorubicin

(Control)
0.04 0.08 0.06 0.3 [4]

Etoposide

(Control)
1.9 1.1 1.8 1.7 [4]

Note: These compounds are structurally related to 2-methoxybenzamide. Compounds 10 and

11 showed the most pronounced and broad antiproliferative activity.[4]

Table 3: NLRP3 Inflammasome Inhibition
A 2-methoxy-benzamide analogue, JC-171, was designed as a novel inhibitor of the NOD-like

receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. Its inhibitory activity was

quantified by measuring the reduction of Interleukin-1β (IL-1β) release in macrophage cell

lines.[5]
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Compound/Alt
ernative

Cell Line Assay Type IC₅₀ (μM) Reference

JC-171
J774A.1

Macrophages
IL-1β Release 8.45 ± 1.56 [5]

Signaling Pathways and Experimental Workflows
Hedgehog Signaling Pathway and Inhibition
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and can lead to

tumorigenesis when abnormally activated.[1][3] 2-Methoxybenzamide derivatives act by

inhibiting the Smoothened (Smo) receptor, which prevents the downstream activation of Gli

transcription factors and subsequent target gene expression.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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